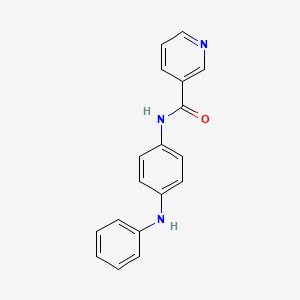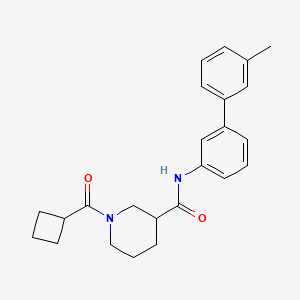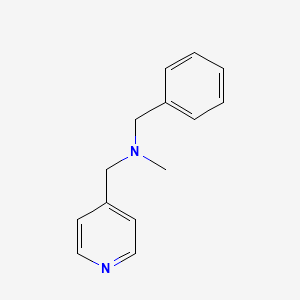
N-(4-anilinophenyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-anilinophenyl)nicotinamide (also known as 4-AN) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of nicotinamide adenine dinucleotide (NAD+) precursors, which play a crucial role in cellular metabolism and energy production.
作用机制
The mechanism of action of 4-AN involves its ability to increase NAD+ levels in cells. NAD+ is a coenzyme that plays a crucial role in cellular metabolism and energy production. It is involved in various cellular processes, including DNA repair, cell signaling, and oxidative stress response. By increasing NAD+ levels, 4-AN can improve mitochondrial function, DNA repair, and cellular metabolism. Moreover, 4-AN can inhibit the activity of PARP enzymes, which are involved in DNA repair and cell death pathways. This inhibition can sensitize cancer cells to chemotherapy and radiation therapy. Additionally, 4-AN can activate sirtuins, which are enzymes involved in regulating cellular metabolism, oxidative stress, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-AN are diverse and depend on the specific application. In cancer research, 4-AN has been shown to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting PARP enzymes. Moreover, 4-AN can induce cell death in cancer cells by activating apoptotic pathways. In neurodegenerative disorders, 4-AN has been shown to improve mitochondrial function and reduce oxidative stress, which can protect neurons from damage and degeneration. Additionally, 4-AN can activate sirtuins, which are involved in regulating cellular metabolism and inflammation, and can improve metabolic disorders such as obesity and diabetes.
实验室实验的优点和局限性
The advantages of using 4-AN in lab experiments include its ability to increase NAD+ levels in cells, which can improve mitochondrial function, DNA repair, and cellular metabolism. Moreover, 4-AN can inhibit the activity of PARP enzymes, which can sensitize cancer cells to chemotherapy and radiation therapy. Additionally, 4-AN can activate sirtuins, which are involved in regulating cellular metabolism and inflammation. However, there are also limitations to using 4-AN in lab experiments, including its potential toxicity and off-target effects. Moreover, the optimal dosage and administration of 4-AN in different applications are still under investigation.
未来方向
There are several future directions for research on 4-AN. Firstly, more studies are needed to investigate the optimal dosage and administration of 4-AN in different applications. Moreover, the potential toxicity and off-target effects of 4-AN need to be further explored. Secondly, more studies are needed to investigate the specific mechanisms of action of 4-AN in different applications, including cancer, neurodegenerative disorders, and metabolic disorders. Thirdly, the development of more potent and selective analogs of 4-AN could improve its therapeutic potential and reduce its potential toxicity. Finally, the combination of 4-AN with other therapeutic agents could enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, 4-AN is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the family of NAD+ precursors and can increase NAD+ levels in cells, improve mitochondrial function, and activate sirtuins. Moreover, 4-AN can inhibit the activity of PARP enzymes and sensitize cancer cells to chemotherapy and radiation therapy. However, the optimal dosage and administration of 4-AN in different applications and its potential toxicity and off-target effects need to be further investigated.
合成方法
The synthesis of 4-AN involves the reaction of 4-aminobenzonitrile with 2-chloronicotinoyl chloride in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure 4-AN. This method has been optimized to achieve high yields and purity of the compound.
科学研究应用
4-AN has been extensively studied for its potential therapeutic properties in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. It has been shown to increase NAD+ levels in cells, which can improve mitochondrial function, DNA repair, and cellular metabolism. Moreover, 4-AN has been reported to inhibit the activity of PARP enzymes, which are involved in DNA repair and cell death pathways. This inhibition can sensitize cancer cells to chemotherapy and radiation therapy. Additionally, 4-AN has been shown to activate sirtuins, which are enzymes involved in regulating cellular metabolism, oxidative stress, and inflammation.
属性
IUPAC Name |
N-(4-anilinophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c22-18(14-5-4-12-19-13-14)21-17-10-8-16(9-11-17)20-15-6-2-1-3-7-15/h1-13,20H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHNTOVXCBNHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(phenylamino)phenyl]pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6140721.png)
![N-{[1-(cyclohexylcarbonyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6140729.png)


![N-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B6140750.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B6140758.png)
![1-(1-azocanyl)-3-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6140765.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6140778.png)

![methyl 2-[({2-[(2-chloro-5-methylphenoxy)acetyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B6140789.png)
![3-[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]-N-(3-chloro-4-methoxyphenyl)propanamide](/img/structure/B6140807.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl(8-quinolinylmethyl)amine](/img/structure/B6140819.png)
![N-[3-(cyclopentyloxy)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B6140824.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6140837.png)